- Bis-morpholinophosphorylchloride, a novel reagent for the conversion of primary amides into nitriles, Tetrahedron Letters, 2021, 64,
Cas no 93554-80-4 (2-Aminobutanenitrile Hydrochloride)
2-Aminobutanenitrile Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-aminobutanenitrile
- 2-aminobutanenitrile,hydrochloride
- 2-aminobutyronitrile hydrochloride
- SCHEMBL3877801
- NSC113504
- 2-aminobutanenitrile;hydrochloride
- BS-17900
- Z445129502
- 93554-80-4
- MFCD11858092
- AKOS016902291
- EN300-43508
- 2-aminobutanenitrile hydrochloride
- NSC-113504
- CS-0197521
- DTXSID30537975
- 2-AMINOBUTANENITRILE HCL
- 2-Aminobutanenitrile--hydrogen chloride (1/1)
- 2-aminobutanenitrilehydrochloride
- Butanenitrile, 2-amino-, monohydrochloride (9CI)
- Butyronitrile, 2-amino-, hydrochloride (6CI)
- NSC 113504
- QN54SFK8WH
- Butanenitrile, 2-amino-, hydrochloride (1:1)
- Butanenitrile, 2-amino-, monohydrochloride
- Butyronitrile, 2-amino-, hydrochloride
- Butanenitrile, 2-amino-, hydrochloride
- DS-008743
- 2-Aminobutanenitrile Hydrochloride
-
- MDL: MFCD09738544
- Inchi: 1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H
- InChI Key: OJGHKZQRNGOMQR-UHFFFAOYSA-N
- SMILES: Cl.NC(C#N)CC
Computed Properties
- Exact Mass: 120.0454260g/mol
- Monoisotopic Mass: 120.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 68.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Melting Point: 144-146 ºC
2-Aminobutanenitrile Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-250mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 95+% | 250mg |
2652CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-100mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 95+% | 100mg |
1288CNY | 2021-05-07 | |
| TRC | B401833-25mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B401833-50mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B401833-250mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 250mg |
$ 362.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A921798-25mg |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 25mg |
¥280.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A921798-50mg |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 50mg |
¥595.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A921798-250mg |
2-aminobutanenitrile hydrochloride |
93554-80-4 | 95% | 250mg |
¥2,065.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-50mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 95+% | 50mg |
663.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US291-200mg |
2-Aminobutanenitrile Hydrochloride |
93554-80-4 | 95+% | 200mg |
1659.0CNY | 2021-07-15 |
2-Aminobutanenitrile Hydrochloride Production Method
Production Method 1
1.2 Reagents: P,P-Di-4-morpholinylphosphinic chloride ; 3 h, rt
1.3 Solvents: Water ; 5 min, 0 °C
Production Method 2
- The mechanism of thermal eliminations. Part 24. Elimination from mono-, di-, and trithiocarbonates. The dependence of the transition state polarity, thione to thiol rearrangement, and ether formation via nucleophilic substitution, on compound type, Journal of the Chemical Society, 1988, (2), 177-82
Production Method 3
- Effect of carbon disulfide on the thermal decomposition of 4-methylphenol, Khimiya Tverdogo Topliva (Moscow, 1988, (4), 137-40
Production Method 4
- Production of pure α-methylstyrene, acetophenone, and p-cumylphenol from distillation residues from phenol production, Czechoslovakia, , ,
Production Method 5
- Oxidation catalysis in a supercritical fluid medium, Industrial & Engineering Chemistry Research, 1987, 26(9), 1910-16
Production Method 6
Production Method 7
- Facile synthesis of α-amino nitriles, Tetrahedron Letters, 1984, 25(41), 4583-6
Production Method 8
1.2 Reagents: Hydrochloric acid ; pH 4, rt
- Method for preparing 2-aminobutyramide hydrochloride, China, , ,
Production Method 9
1.2 Reagents: Ammonia Solvents: Methanol ; rt → 40 °C; 3 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; acidified
- Synthesis of α-aryl sulfides by deaminative coupling of α-amino compounds with thiophenols, Organic & Biomolecular Chemistry, 2023, 21(18), 3794-3799
Production Method 10
- Electrochemical decolorization of organic dye-containing wastewaters, Khimiya i Tekhnologiya Vody, 1988, 10(3), 266-9
Production Method 11
- Some intermediates in the wet air oxidation of phenanthrene adsorbed on powdered activated carbon, Water Research, 1988, 22(3), 337-42
Production Method 12
- Mechanism of formation of primary products from catalytic decomposition of cumyl hydroperoxide, Neftekhimiya, 1987, 27(5), 710-14
Production Method 13
- A process for the preparation of terephthalic acid and phenol from toluene, Japan, , ,
Production Method 14
- Destruction of benzene by ultraviolet light-catalyzed oxidation with hydrogen peroxide, Hazardous Waste & Hazardous Materials, 1987, 4(2), 165-76
Production Method 15
- Preparation of 2-aminoalkanenitriles, particularly in the form of salts, Poland, , ,
2-Aminobutanenitrile Hydrochloride Raw materials
- Crocein Orange G
- 2-Aminobutyramide
- 4,5-Dicyanoimidazole
- 2,4,5-Pyridinetrimethanol,3-hydroxy-
- ethyl (2R)-2-hydroxypropanoate
- Lactate sodium
- Phenanthrene
- 2H-Pyran-2-one,3-ethyltetrahydro-
- Butanenitrile, 2-[(trimethylsilyl)oxy]-
- Phosphinous acid, bis(1-methylethyl)-, trimethylsilyl ester
- trimethylsilanecarbonitrile
2-Aminobutanenitrile Hydrochloride Preparation Products
2-Aminobutanenitrile Hydrochloride Suppliers
2-Aminobutanenitrile Hydrochloride Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-Aminobutanenitrile Hydrochloride
2-Aminobutanenitrile (CAS No. 93554-80-4): Properties, Applications, and Market Insights
2-Aminobutanenitrile (CAS No. 93554-80-4) is a versatile organic compound widely used in pharmaceutical and chemical synthesis. This nitrile derivative, also known as 2-ABN, plays a crucial role in the production of various intermediates due to its unique chemical properties. With the increasing demand for fine chemicals and specialty materials, 2-aminobutanenitrile has gained significant attention in research and industrial applications.
The molecular structure of 2-aminobutanenitrile features both an amino group (-NH2) and a nitrile group (-CN), making it a valuable building block in organic synthesis. Its chemical formula C4H8N2 and molecular weight of 84.12 g/mol contribute to its reactivity and solubility in common organic solvents. Researchers often explore 2-ABN synthesis methods to optimize yield and purity for specific applications.
In the pharmaceutical industry, 2-aminobutanenitrile applications include its use as a precursor for active pharmaceutical ingredients (APIs). The compound's ability to undergo various chemical transformations makes it valuable for creating complex molecular structures. Recent studies have investigated its potential in developing novel drug intermediates, particularly in the synthesis of antiviral and anticancer agents.
The global market for 2-aminobutanenitrile has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Manufacturers focus on improving 2-ABN production processes to meet stringent quality standards while maintaining cost-effectiveness. Market analysts predict continued expansion, especially in Asia-Pacific regions where chemical innovation is rapidly advancing.
Environmental considerations have become crucial in 2-aminobutanenitrile manufacturing. Companies are adopting greener synthesis routes and waste management practices to minimize ecological impact. The development of sustainable chemical processes for nitrile compounds aligns with global trends toward environmentally friendly production methods.
Recent technological advancements have enabled more efficient 2-aminobutanenitrile purification techniques. Chromatographic methods and crystallization processes have been optimized to achieve higher purity levels required for sensitive applications. These improvements contribute to the compound's expanding use in high-value chemical products.
Quality control remains paramount in 2-ABN commercial production. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy ensure product consistency and identify potential impurities. Regulatory compliance with international standards like REACH and FDA guidelines is essential for manufacturers serving global markets.
Research continues to uncover new 2-aminobutanenitrile derivatives with enhanced properties. Scientists are exploring modified versions of the compound for specialized applications in materials science and biotechnology. These innovations open doors to novel uses beyond traditional chemical synthesis.
Storage and handling of 2-aminobutanenitrile require proper precautions to maintain stability. The compound should be kept in cool, dry conditions away from strong oxidizers and moisture. Appropriate packaging materials and labeling practices ensure safe transportation and storage throughout the supply chain.
The future outlook for 2-aminobutanenitrile appears promising as emerging technologies create new opportunities. Its role in developing advanced materials and bioactive compounds positions it as a key player in next-generation chemical innovations. Continued research and development will likely reveal additional applications for this versatile building block.
For researchers and industry professionals seeking high-quality 2-aminobutanenitrile, selecting reliable suppliers with proven track records is essential. Certificates of analysis, technical support, and consistent supply chain management are critical factors when sourcing this important chemical intermediate.
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